molecular formula C17H24FNO2 B3263960 tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate CAS No. 382637-45-8

tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate

Cat. No. B3263960
Key on ui cas rn: 382637-45-8
M. Wt: 293.4 g/mol
InChI Key: VISNTYBUDIDKRV-UHFFFAOYSA-N
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Patent
US06949546B2

Procedure details

To a stirring solution of the t-Butyl 3-(4-fluorobenzylidene)-1-piperidinecarboxylate (3.82 g, 13.1 mmol) and 10% palladium on carbon (0.76 g) in degassed methanol (200 mL) was added hydrogen gas to 55 psi. The reaction was stirred for 16 h and then filtered through a pad of celite. The celite was washed with methanol (200 mL). The filtrates were combined and concentration in vacuo to yield 2.76 g as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.12-7.07 (m, 2H), 6.98-6.93 (m, 2H), 3.89 (dt, J=13, J′=4, 1H), 3.84-3.74 (m, 1H), 2.57-2.43 (m, 4H), 1.75-1.60 (m, 4H), 1.42 (s, 9H), 1.15-1.09 (m, 1H).
Name
t-Butyl 3-(4-fluorobenzylidene)-1-piperidinecarboxylate
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[CH:20][C:5]([CH:6]=[C:7]2[CH2:12][CH2:11][CH2:10][N:9]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8]2)=[CH:4][CH:3]=1.[H][H]>[Pd].CO>[F:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][CH:7]2[CH2:12][CH2:11][CH2:10][N:9]([C:13]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:14])[CH2:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
t-Butyl 3-(4-fluorobenzylidene)-1-piperidinecarboxylate
Quantity
3.82 g
Type
reactant
Smiles
FC1=CC=C(C=C2CN(CCC2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.76 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
The celite was washed with methanol (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentration in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 2.76 g as a colorless oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC1=CC=C(CC2CN(CCC2)C(=O)OC(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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